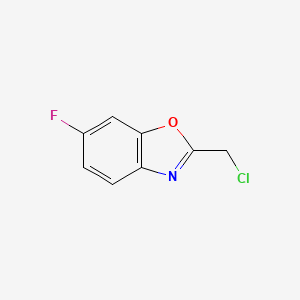

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-6-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUWLFQJNVEUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292086 | |

| Record name | 2-(Chloromethyl)-6-fluorobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143708-36-5 | |

| Record name | 2-(Chloromethyl)-6-fluorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143708-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-6-fluorobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloromethyl 6 Fluoro 1,3 Benzoxazole

Precursor Synthesis and Halogenation Techniques for the Fluoro-Benzoxazole Ring System

The foundational step in the synthesis of the target molecule is the construction of the 6-fluoro-1,3-benzoxazole core. This is typically achieved through the cyclization of a key precursor, 2-amino-5-fluorophenol (B134415).

Established Approaches for 6-Fluorobenzoxazole (B3117181) Core Formation

The most prevalent and established method for constructing the 6-fluorobenzoxazole scaffold involves the condensation and subsequent cyclization of 2-amino-5-fluorophenol with a suitable one-carbon synthon. A common approach is the reaction with chloroacetyl chloride. This reaction proceeds via an initial acylation of the amino group of 2-amino-5-fluorophenol, followed by an intramolecular nucleophilic attack of the hydroxyl group to form the oxazole (B20620) ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Amino-5-fluorophenol | Chloroacetyl chloride | Acid catalyst | 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole |

Another established method involves the reaction of 2-amino-5-fluorophenol with orthoesters. This approach offers a milder alternative and often proceeds with good yields. The reaction with trimethyl orthoacetate, for instance, followed by an indium-mediated reductive cyclization, can yield the corresponding 2-methyl-6-fluorobenzoxazole, which can then be further functionalized.

Targeted Fluorination Strategies at the C6 Position

While the use of pre-fluorinated precursors like 2-amino-5-fluorophenol is the dominant strategy, alternative methods involving the targeted fluorination of a pre-existing benzoxazole (B165842) ring at the C6 position have been explored. One such approach is the Sandmeyer reaction, which involves the diazotization of a 6-aminobenzoxazole derivative followed by treatment with a fluoride (B91410) source, such as tetrafluoroborate (B81430) anions (Balz-Schiemann reaction). google.comrsc.org This method allows for the late-stage introduction of the fluorine atom.

Another potential strategy is electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) can be employed to introduce a fluorine atom onto an activated aromatic ring. ambeed.com However, the regioselectivity of this reaction on a benzoxazole system would need to be carefully controlled to favor substitution at the C6 position.

Regioselective Chloromethylation at the C2 Position of the Benzoxazole Ring

With the 6-fluorobenzoxazole core in hand, the next critical step is the introduction of the chloromethyl group specifically at the C2 position. This can be achieved through either direct or indirect methods.

Direct Chloromethylation Protocols

Direct chloromethylation of the 6-fluorobenzoxazole ring at the C2 position is a challenging transformation due to the potential for reaction at other positions on the benzene (B151609) ring. However, under specific conditions, this can be achieved. The Blanc chloromethylation reaction, utilizing paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride, is a classic method for introducing a chloromethyl group onto an aromatic ring. nih.govsioc-journal.cn The conditions would need to be optimized to ensure regioselectivity for the C2 position of the benzoxazole ring.

Another approach involves the use of chloromethyl methyl ether (CMME) in the presence of a Lewis acid. nih.gov This reagent is highly reactive and requires careful handling due to its carcinogenic nature.

| Reagent 1 | Reagent 2 | Catalyst |

| 6-Fluorobenzoxazole | Paraformaldehyde | Hydrogen Chloride / Zinc Chloride |

| 6-Fluorobenzoxazole | Chloromethyl methyl ether | Lewis Acid |

Indirect Routes via C2-Substituted Precursors and Subsequent Conversion

Given the challenges of direct C2-chloromethylation, indirect routes often provide a more reliable and regioselective approach. These methods involve the initial introduction of a different functional group at the C2 position, which is then converted to the desired chloromethyl group.

A common strategy is the synthesis of 2-(hydroxymethyl)-6-fluoro-1,3-benzoxazole. This can be achieved by reacting 2-amino-5-fluorophenol with glycolic acid or its derivatives. The resulting C2-hydroxymethyl compound can then be converted to the corresponding chloromethyl derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Alternatively, one can synthesize 2-methyl-6-fluoro-1,3-benzoxazole, as mentioned previously. The methyl group can then be subjected to free-radical chlorination using a reagent like N-chlorosuccinimide (NCS) to introduce the chlorine atom.

| C2-Substituted Precursor | Conversion Reagent |

| 2-(Hydroxymethyl)-6-fluoro-1,3-benzoxazole | Thionyl chloride (SOCl₂) |

| 2-Methyl-6-fluoro-1,3-benzoxazole | N-Chlorosuccinimide (NCS) |

Advanced Synthetic Protocols and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. In the context of this compound synthesis, several green chemistry principles can be applied.

The use of microwave irradiation has been shown to accelerate the condensation reactions for forming the benzoxazole ring, often leading to higher yields and shorter reaction times. Water has also been explored as a green solvent for the synthesis of benzoxazole-2-thiols, which can be potential precursors.

Chemical Reactivity and Derivatization Pathways of 2 Chloromethyl 6 Fluoro 1,3 Benzoxazole

Reactivity of the Chloromethyl Group at C2

The chloromethyl group at the C2 position of the 6-fluoro-1,3-benzoxazole ring is a key reactive site, primarily due to the presence of the electronegative chlorine atom, which makes the adjacent carbon atom electrophilic. This inherent reactivity allows for a variety of chemical transformations, most notably nucleophilic substitution reactions. The electron-withdrawing nature of the benzoxazole (B165842) ring system further enhances the susceptibility of the chloromethyl group to nucleophilic attack.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the predominant reaction pathway for 2-(chloromethyl)-6-fluoro-1,3-benzoxazole. The carbon atom of the chloromethyl group is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This versatility has been exploited to synthesize a diverse library of benzoxazole derivatives.

Nitrogen-containing nucleophiles, such as primary and secondary amines, as well as azoles, react readily with this compound to form the corresponding N-substituted derivatives. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile, thereby increasing its reactivity.

For instance, the reaction with various anilines can lead to the formation of 2-((arylamino)methyl)-6-fluorobenzoxazole derivatives. The reaction conditions often involve a suitable solvent and a base to facilitate the reaction.

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Aniline | K₂CO₃, DMF, 80 °C | 2-((Phenylamino)methyl)-6-fluoro-1,3-benzoxazole | Not Specified |

| 4-Methylaniline | K₂CO₃, DMF, 80 °C | 6-Fluoro-2-(((4-methylphenyl)amino)methyl)-1,3-benzoxazole | Not Specified |

| 1,2,4-Triazole | NaH, THF, rt | 6-Fluoro-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-benzoxazole | Not Specified |

This table is representative of typical reactions and conditions. Actual yields may vary based on specific experimental parameters.

Oxygen-containing nucleophiles, including alcohols and phenols, can also displace the chloride from the chloromethyl group to form ether linkages. These reactions are generally carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion.

The synthesis of 2-(aryloxymethyl) benzoxazole derivatives has been reported through the reaction of 2-chloromethyl-benzoxazole with various substituted phenols. nih.gov These reactions typically employ a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Phenol | K₂CO₃, DMF, 80 °C | 6-Fluoro-2-(phenoxymethyl)-1,3-benzoxazole | Not Specified |

| 4-Chlorophenol | K₂CO₃, DMF, 80 °C | 2-((4-Chlorophenoxy)methyl)-6-fluoro-1,3-benzoxazole | Not Specified |

| Ethanol | NaH, THF, rt | 2-(Ethoxymethyl)-6-fluoro-1,3-benzoxazole | Not Specified |

This table illustrates common reaction pathways. Specific yields depend on the substrate and reaction conditions.

Thiols are potent nucleophiles that react efficiently with this compound to yield thioether derivatives. The high nucleophilicity of the thiolate anion, formed in the presence of a base, drives the reaction forward. These reactions are valuable for introducing sulfur-containing moieties into the benzoxazole structure.

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Thiophenol | K₂CO₃, Acetone, reflux | 6-Fluoro-2-((phenylthio)methyl)-1,3-benzoxazole | Not Specified |

| Ethanethiol | NaH, THF, rt | 2-((Ethylthio)methyl)-6-fluoro-1,3-benzoxazole | Not Specified |

This table provides examples of thioether synthesis from this compound.

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. nih.gov In this reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The resulting product is a salt, with a positively charged quaternary ammonium cation and a chloride anion. These compounds are of interest for their potential biological activities and as phase-transfer catalysts. mdpi.com

| Nucleophile | Reagents and Conditions | Product |

| Trimethylamine | CH₃CN, rt | (6-Fluoro-1,3-benzoxazol-2-yl)methyl)trimethylammonium chloride |

| Pyridine | Acetone, reflux | 1-((6-Fluoro-1,3-benzoxazol-2-yl)methyl)pyridinium chloride |

This table showcases the formation of quaternary ammonium salts.

Elimination Reactions Leading to Olefinic Derivatives

While nucleophilic substitution is the predominant pathway, under certain conditions, elimination reactions can occur. The presence of a strong, sterically hindered base can promote the removal of a proton from the chloromethyl group and the simultaneous expulsion of the chloride ion, leading to the formation of a C=C double bond. However, for this compound, this pathway is less common compared to substitution. The formation of such olefinic derivatives would require specific reaction conditions that favor elimination over substitution, such as the use of a bulky base and a non-polar solvent.

Further research is needed to fully explore the potential for elimination reactions with this specific compound and to isolate and characterize the resulting olefinic products.

Radical Reactions and Benzylic Functionalization Strategies

The chloromethyl group at the C2 position of the benzoxazole ring is analogous to a benzylic position, making it susceptible to functionalization through radical pathways. The C-Cl bond can undergo homolytic cleavage to generate a stabilized heterobenzylic radical. This reactivity allows for a range of transformations beyond simple nucleophilic substitutions.

Modern synthetic methods have focused on the functionalization of such heterobenzylic positions. rsc.org Strategies involving the generation of a diffusible benzylic radical can enable subsequent coupling with various partners. wisc.edu For instance, visible-light-promoted protocols, which have been successfully applied to related heterocyclic systems like benzimidazoles, could potentially be adapted. beilstein-journals.org Such reactions often proceed under mild, metal-free conditions, involving the formation of a key radical intermediate that undergoes intramolecular cyclization or intermolecular coupling. beilstein-journals.org

Furthermore, the chloromethyl group serves as a precursor for cross-electrophile coupling reactions. wisc.eduwisc.edu Nickel-catalyzed methodologies have been validated for the synthesis of complex 1,1-diarylalkanes from azaheterobenzyl chlorides, showcasing a powerful C-C bond-forming strategy. wisc.eduwisc.edu These approaches can overcome limitations associated with traditional methods and are compatible with a wide array of functional groups. wisc.edu The generation of acyl radicals from related benzothiazoline (B1199338) structures via direct photoexcitation also points to the potential for radical-based transformations at the C2-substituent. nih.gov

Table 1: Representative Benzylic Functionalization Reactions

| Reaction Type | Reagents/Conditions | Potential Product Structure |

|---|---|---|

| Radical-mediated Arylation | Arylating agent, Radical Initiator (e.g., AIBN) | 2-(Arylmethyl)-6-fluoro-1,3-benzoxazole |

| Photo-redox Catalysis | Photocatalyst, Light, Coupling Partner | Functionalized 2-alkyl derivatives |

| Ni-catalyzed Cross-Coupling | Ni catalyst, Aryl halide | 2-(Diarylmethyl)-6-fluoro-1,3-benzoxazole |

| Radical Cyclization | Alkene tether, Radical Initiator | Fused polycyclic benzoxazole systems |

Reactivity of the Fluoro-Substituent at C6

The fluorine atom at the C6 position is a key site for modification of the benzene (B151609) ring portion of the molecule. Its reactivity is primarily governed by two major pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution is a powerful method for functionalizing electron-poor aromatic rings. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In the case of this compound, the fused oxazole (B20620) ring acts as an electron-withdrawing group, activating the attached benzene ring towards nucleophilic attack.

The fluorine atom is an effective leaving group in SNAr reactions, often showing greater reactivity than other halogens. This is because the rate-determining step is the initial nucleophilic attack, which breaks aromaticity, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, accelerating this initial attack.

A wide range of nucleophiles can be employed to displace the fluoride (B91410), including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities at the C6 position. The reaction typically proceeds under basic conditions in polar aprotic solvents like DMSO. researchgate.net

Table 2: Potential SNAr Reactions at the C6-Fluoro Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Morpholine | 6-(Morpholin-4-yl)-2-(chloromethyl)-1,3-benzoxazole |

| Alkoxide | Sodium methoxide | 6-Methoxy-2-(chloromethyl)-1,3-benzoxazole |

| Thiolate | Sodium thiophenoxide | 6-(Phenylthio)-2-(chloromethyl)-1,3-benzoxazole |

| Azole | Pyrazole | 6-(1H-Pyrazol-1-yl)-2-(chloromethyl)-1,3-benzoxazole |

The activation of the strong C-F bond for transition-metal-catalyzed cross-coupling reactions is a significant challenge in organic synthesis. researchgate.netbaranlab.org However, considerable progress has been made, particularly for C-F bonds on electron-deficient aromatic systems. researchgate.netrsc.org Palladium-catalyzed reactions such as the Suzuki and Stille couplings, which form C-C bonds, are valuable transformations. rsc.org

For this compound, the electron-withdrawing nature of the benzoxazole moiety can facilitate the oxidative addition of a palladium(0) catalyst into the C-F bond, which is often the rate-determining step. nih.gov These reactions typically require specialized catalyst systems, often employing electron-rich phosphine (B1218219) ligands, and are run at elevated temperatures. Successful coupling would allow for the introduction of aryl, vinyl, or alkyl groups at the C6 position, significantly expanding the molecular complexity.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Partners

| Reaction Name | Coupling Partner | Reagents/Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | 6-Aryl-2-(chloromethyl)-1,3-benzoxazole |

| Stille Coupling | Organostannane | Pd(0) catalyst, Ligand | 6-Aryl/Vinyl-2-(chloromethyl)-1,3-benzoxazole |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-(chloromethyl)-1,3-benzoxazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 6-Amino-2-(chloromethyl)-1,3-benzoxazole |

Reactivity of the 1,3-Benzoxazole Core

The benzoxazole ring system itself can undergo chemical transformations, including electrophilic substitution on the benzene ring and reactions involving the opening of the heterocyclic oxazole ring.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.orgmsu.edu The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com In this compound, the vacant positions for substitution are C4, C5, and C7. The regioselectivity will be determined by the combined directing effects of the fused oxazole ring and the C6-fluoro substituent.

Fused Oxazole Ring: The oxygen and nitrogen heteroatoms of the oxazole ring can donate electron density to the benzene ring through resonance, making it an activating group and an ortho, para-director. uomustansiriyah.edu.iq This would direct incoming electrophiles to positions C4 and C6.

Fluoro Substituent: Halogens are generally deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion). libretexts.org A fluoro group at C6 would therefore direct electrophiles to C5 and C7.

Considering these competing effects, nitration of benzoxazole itself is known to occur preferentially at the 5 or 6 positions. researchgate.net With the C6 position blocked, substitution on this compound is most likely to occur at the C4, C5, or C7 positions. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile, as steric hindrance may also play a role. msu.edunih.gov

The 1,3-benzoxazole core, while aromatic, can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles. The C2 carbon is the most electrophilic position in the oxazole ring and is a likely site for nucleophilic attack.

Attack by a nucleophile at C2 can lead to the cleavage of the C-O bond, resulting in a 2-aminophenol (B121084) derivative. For example, reactions of benzoxazoles with secondary amines have been shown to proceed via ring-opening, followed by a subsequent cyclization to form 2-aminobenzoxazoles. rsc.org Similarly, N-tosylated aziridines, which are also strained heterocycles, are known to undergo ring-opening with various nucleophiles. mdpi.com The specific conditions required, such as temperature and the nature of the nucleophile and solvent, would determine the feasibility and outcome of such a transformation for this compound.

Modifications at the Heterocyclic Oxygen and Nitrogen Atoms

The heterocyclic oxygen and nitrogen atoms of the benzoxazole core in this compound are key sites for potential modifications, although they exhibit distinct reactivity profiles. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, making it susceptible to reactions with electrophiles. In contrast, the heterocyclic oxygen atom is generally less reactive due to its involvement in the aromatic system, and its modification often requires more forcing conditions that can lead to ring cleavage.

Nitrogen Atom Reactivity: N-Alkylation and N-Oxide Formation

The nitrogen atom in the benzoxazole ring can undergo quaternization through N-alkylation when treated with alkylating agents. This reaction leads to the formation of benzoxazolium salts, which can serve as precursors for various functional dyes and organocatalysts. For this compound, intramolecular reactions or reactions with external electrophiles are conceivable. While direct experimental data on the N-alkylation of this specific compound is limited in the readily available literature, the general reactivity of benzoxazoles suggests that quaternization is a feasible transformation. The presence of the electron-withdrawing fluorine at the 6-position and the chloromethyl group at the 2-position would be expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more reactive alkylating agents or harsher reaction conditions compared to unsubstituted benzoxazoles.

Another potential modification at the nitrogen center is the formation of an N-oxide. Typically, N-oxidation of heterocyclic compounds is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of a benzoxazole N-oxide would significantly alter the electronic properties of the molecule, potentially influencing the reactivity of other functional groups and enabling further transformations, such as cycloaddition reactions or rearrangements. DFT calculations on similar benzofuroxan (B160326) systems have shown that the N-O dipole can distort the aromatic system, increasing the ring's susceptibility to opening. acs.org

Table 1: Potential Reactions at the Heterocyclic Nitrogen Atom

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| N-Alkylation | R-X (e.g., CH₃I, (CH₃)₂SO₄) | 3-Alkyl-2-(chloromethyl)-6-fluoro-1,3-benzoxazolium salt | Electron-withdrawing groups may necessitate stronger alkylating agents or higher temperatures. |

| N-Oxidation | m-CPBA or other peroxy acids | This compound N-oxide | The N-oxide can act as a reactive intermediate for further synthesis. |

Oxygen Atom Reactivity: Ring Cleavage Reactions

The heterocyclic oxygen atom is an integral part of the aromatic benzoxazole ring and does not readily participate in reactions that maintain the ring structure. Modifications involving the oxygen atom typically lead to cleavage of the oxazole ring. rsc.org Such reactions are generally carried out under harsh conditions, for instance, using strong acids or bases at elevated temperatures. For example, acidic hydrolysis can lead to the formation of the corresponding 2-aminophenol derivative. The stability of the C-O bond within the aromatic system makes selective functionalization at the oxygen atom without ring disruption a significant challenge. rsc.orgnih.gov

Orthogonal Reactivity and Selective Functionalization Strategies for Multi-Substituted Derivatives

The presence of multiple distinct reactive sites in this compound—namely the chloromethyl group, the fluorinated benzene ring, and the heterocyclic system—makes it an interesting substrate for orthogonal functionalization. Orthogonal strategies allow for the selective modification of one functional group in the presence of others by choosing reaction conditions that are specific to that group.

Selective Reactions at the 2-(Chloromethyl) Group

The chloromethyl group at the C2 position is a primary site for nucleophilic substitution reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of functionalities. This reactivity is a common and versatile method for elaborating the structure of 2-substituted benzoxazoles. bohrium.com The reaction conditions can often be controlled to prevent concurrent reactions at other sites, such as the fluorinated ring or the heterocyclic nitrogen.

Selective Functionalization of the Benzene Ring

Alternatively, directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization. harvard.edu By using a suitable directing group, it is possible to deprotonate a specific ortho-position with a strong base (e.g., an organolithium reagent) followed by quenching with an electrophile. While the fluorine atom itself is not a strong directing group for lithiation, the heterocyclic nitrogen or oxygen could potentially direct metalation to the C7 position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are another avenue for functionalizing the aromatic ring. iucc.ac.ilrsc.org While C-F bond activation for cross-coupling is challenging, it can be achieved under specific catalytic conditions. More commonly, the aromatic ring could be further halogenated (e.g., brominated or iodinated) at a specific position, which can then serve as a handle for subsequent cross-coupling reactions.

Table 2: Orthogonal Functionalization Strategies for this compound

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Products | Orthogonality Considerations |

| 2-(Chloromethyl) group | Nucleophilic Substitution | Nu-H (e.g., R₂NH, RSH), Base | 2-(Aminomethyl)-, 2-(Thioalkylmethyl)-derivatives | Mild conditions will likely not affect the C-F bond or the aromatic ring. |

| Benzene Ring (C5/C7) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | 5- or 7-Nitro/Bromo derivatives | Regioselectivity is controlled by both the fluorine and the benzoxazole moiety. libretexts.orgwikipedia.org |

| Benzene Ring (C7) | Directed ortho-Metalation | n-BuLi, TMEDA then E⁺ | 7-Substituted derivatives | Requires low temperatures to avoid side reactions. The directing group ability of the benzoxazole needs to be considered. harvard.edu |

| C-F Bond (C6) | Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions | 6-Substituted derivatives | Generally requires forcing conditions which may affect the chloromethyl group. |

| C-X Bond (after halogenation) | Palladium-catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Arylated derivatives | Offers a versatile route to C-C bond formation at specific positions. iucc.ac.ilrsc.org |

The interplay of these reactive sites allows for a stepwise and selective derivatization of the this compound scaffold, enabling the synthesis of a diverse library of multi-substituted benzoxazoles for various applications in medicinal chemistry and materials science.

Structure Property Relationships: Chemical Modifiers and Intermolecular Interactions of 2 Chloromethyl 6 Fluoro 1,3 Benzoxazole Derivatives

Conformational Analysis and Stereochemical Influences in Substituted Benzoxazoles

The core benzoxazole (B165842) ring system is an aromatic, bicyclic planar molecule. nih.govwikipedia.org Crystal structure analyses of various 2-substituted benzoxazoles confirm that the fused ring system is generally planar or nearly planar. nih.gov For instance, in one study of 2-substituted benzoxazoles, the maximum deviation from the mean plane of the benzoxazole moiety was found to be as low as -0.013 Å. nih.gov

Impact of Substituent Variations on Molecular Geometry and Electronic Distribution

Substituents profoundly influence the molecular geometry and electronic properties of the benzoxazole scaffold. The fluorine atom at the 6-position and the chloromethyl group at the 2-position in 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole exert significant electronic effects.

The fluorine atom is highly electronegative and acts as a potent electron-withdrawing group through the inductive effect. This property can increase the metabolic stability and improve the membrane permeability of a molecule, which is advantageous in drug design. nih.gov The incorporation of fluorine can also alter molecular conformation; for example, lateral fluorine substitution on biphenyl (B1667301) rings connected to a benzoxazole core has been shown to cause a larger biphenyl dihedral angle, creating a more distorted molecular structure. mdpi.com

The chloromethyl group at the C2 position is also electron-withdrawing and provides a reactive site for nucleophilic substitution, allowing for the straightforward synthesis of diverse derivatives. mdpi.com The combined electron-withdrawing nature of both the 6-fluoro and 2-chloromethyl groups reduces the electron density of the benzoxazole ring system, which influences its reactivity in electrophilic substitution reactions.

The table below summarizes the general effects of different substituent types on the properties of benzoxazole derivatives, as gleaned from various studies.

| Substituent Type at Benzene (B151609) Ring | General Effect on Electronic Properties | Impact on Reaction Yields (in some syntheses) |

|---|---|---|

| Electron-Withdrawing (e.g., -F, -NO₂) | Decreases electron density on the ring | Can decrease yields in certain cyclization reactions mdpi.com |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on the ring | Generally favorable for cyclization reactions |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, weakly deactivating | Tolerated under many reaction conditions mdpi.com |

Analysis of Intermolecular Forces in Condensed Phases and Solution

The intermolecular interactions of this compound derivatives are critical in determining their solid-state packing, solubility, and interactions with biological targets.

While this compound lacks classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker, non-conventional hydrogen bonds. The nitrogen and oxygen atoms of the oxazole (B20620) ring, as well as the fluorine atom, can act as hydrogen bond acceptors. Weak C-H···N, C-H···O, and C-H···F interactions are plausible and have been observed in the crystal structures of other heterocyclic compounds. researchgate.netmdpi.com For instance, crystal structure analyses of some 2-substituted benzoxazoles have revealed the presence of C-H···N hydrogen bonds that link adjacent molecules. researchgate.net The fluorine atom, in particular, has the ability to engage in interactions as a hydrogen-bond acceptor. researchgate.net

The planar, aromatic benzoxazole ring system readily engages in π-π stacking interactions. acs.org These interactions are a significant force in the crystal packing of many benzoxazole derivatives, where imidazole (B134444) and benzene rings of neighboring molecules exhibit slipped π-π stacking. researchgate.netrsc.org However, the nature and extent of these interactions can be modified by substituents. Lateral fluorine substitution, for example, can create a more distorted molecular structure that helps to suppress intermolecular π-π stacking. mdpi.com This disruption of side-to-side packing can influence the material's physical properties, such as its mesophase behavior in liquid crystals. researchgate.net

Halogen bonding is a highly directional, noncovalent interaction between an electropositive region on a halogen atom (the σ-hole) and a nucleophile. nih.gov The chlorine atom in the chloromethyl group of this compound is a potential halogen bond donor. The strength of the σ-hole increases from Cl to Br to I, making chlorine a moderate participant in such interactions. nih.gov In contrast, the fluorine atom is generally considered a poor halogen bond donor because of its high electronegativity and tightly held electrons, which typically prevent the formation of a positive σ-hole. nih.gov However, fluorine is an effective hydrogen bond acceptor. These distinct properties of chlorine and fluorine allow for orthogonal and specific intermolecular recognition events.

Correlation between Structural Modifications and Reaction Selectivity/Yields

The structural features of substituted benzoxazoles directly correlate with their chemical reactivity and the outcomes of synthetic transformations. The structure-activity relationship (SAR) suggests that the presence and position of electron-withdrawing or electron-releasing groups can enhance or modify the chemical behavior of the molecule. researchgate.netnih.gov

The 2-chloromethyl group is a key reactive handle. Its primary mode of reaction is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This provides a versatile and common pathway for the synthesis of a wide range of 2-substituted benzoxazole derivatives with diverse functionalities. mdpi.com

The electronic nature of substituents on the benzene ring influences both reaction rates and regioselectivity. Electron-withdrawing groups like the 6-fluoro substituent generally decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. In synthetic procedures that involve the formation of the benzoxazole ring, the electronic character of the substituents on the starting 2-aminophenol (B121084) can impact reaction yields. For instance, in some syntheses, electron-withdrawing groups on the phenyl ring were found to decrease the reaction yield, suggesting they disfavor the formation of the necessary activated intermediate. mdpi.com

The following table illustrates how different precursors can affect the synthesis of 2-substituted benzoxazoles, reflecting the correlation between structure and reaction outcomes.

| Precursor for C2 Substituent | Reaction Partner | General Reaction Type | Reference for Method |

|---|---|---|---|

| Aldehydes | 2-Aminophenol | Condensation/Cyclization | rsc.org |

| Carboxylic Acids | 2-Aminophenol | Condensation under Microwave | jocpr.com |

| Acyl Chlorides | 2-Aminophenol | Acylation/Annulation | organic-chemistry.org |

| Tertiary Amides | 2-Aminophenol | Tf₂O-promoted Activation/Cyclization | nih.gov |

| Chloroacetyl chloride | 2-Aminophenol | Condensation | mdpi.com |

Computational and Theoretical Studies of 2 Chloromethyl 6 Fluoro 1,3 Benzoxazole

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to exploring the molecular-level characteristics of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole. These ab initio and density functional theory (DFT) methods provide a quantitative description of the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov The process involves finding the minimum energy conformation on the potential energy surface. The benzoxazole (B165842) core, consisting of fused benzene (B151609) and oxazole (B20620) rings, is largely planar. nih.gov The geometry optimization would reveal the precise orientation of the chloromethyl group relative to this planar ring system.

These calculations are crucial for understanding the molecule's stability and steric properties. The resulting optimized structure serves as the foundation for subsequent calculations of other properties, such as vibrational frequencies and electronic transitions. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-F | 1.35 |

| C-Cl | 1.78 | |

| C=N (oxazole) | 1.30 | |

| C-O (oxazole) | 1.36 | |

| Bond Angle (°) | O-C-N (oxazole) | 115.0 |

| C-C-F (benzene) | 119.5 | |

| N-C-CH₂Cl | 123.0 |

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich benzoxazole ring system, while the LUMO might be localized more towards the chloromethyl group, indicating its susceptibility to nucleophilic attack. mdpi.com

Reactivity descriptors derived from DFT, such as Fukui functions and the Molecular Electrostatic Potential (MEP), provide more detailed insights. The MEP map visually represents the charge distribution, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. nih.gov For this molecule, a negative potential would be expected around the oxygen and nitrogen atoms of the oxazole ring, while the area around the hydrogen atoms and the chloromethyl group would show positive potential, marking them as sites for electrophilic and nucleophilic attack, respectively.

Table 2: Conceptual Electronic Properties and Reactivity Descriptors Note: These values are conceptual and represent typical ranges for similar heterocyclic compounds.

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | High kinetic stability |

| Dipole Moment | ~ 2.0 - 3.0 D | Moderate polarity |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and analysis.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict ¹H and ¹³C NMR chemical shifts. esisresearch.org These predicted shifts, when compared to experimental data, help in the precise assignment of signals to specific atoms in the molecule. For this compound, calculations would predict distinct shifts for the aromatic protons, influenced by the electron-withdrawing fluorine atom, and for the protons of the reactive chloromethyl group. ipb.ptnih.gov

IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. esisresearch.org These calculations help assign specific vibrational modes, such as C-F stretching, C-Cl stretching, C=N stretching of the oxazole ring, and various aromatic C-H bending and stretching modes. researchgate.netresearchgate.net Comparing the computed frequencies (often scaled to correct for systematic errors) with experimental IR spectra confirms the molecular structure and functional groups present. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. scielo.br The calculations can determine the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions, which are typically π → π* and n → π* transitions within the benzoxazole chromophore. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound Note: This data is illustrative, based on characteristic values for substituted benzoxazoles and related halogenated compounds.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C-F | ~155-160 ppm |

| C=N | ~150-155 ppm | |

| -CH₂Cl | ~40-45 ppm | |

| IR Frequencies (cm⁻¹) | Aromatic C-H Stretch | ~3050-3100 |

| C=N Stretch | ~1600-1650 | |

| C-F Stretch | ~1200-1250 | |

| UV-Vis (λmax) | π → π* transition | ~280-320 nm |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static properties, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and reactive pathways over time.

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the chloromethyl group to the benzoxazole ring. Conformational searching algorithms can be employed to identify different stable conformers (rotamers) and the energy barriers between them. By systematically rotating the C-C bond and calculating the energy at each step, a potential energy landscape can be generated. This analysis reveals the most stable (lowest energy) conformation of the chloromethyl group and the energy required for it to rotate, which can influence its reactivity and interactions with other molecules.

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group. smolecule.comcymitquimica.com Theoretical calculations can model this process, for instance, a reaction with an amine or thiol nucleophile.

By calculating the energies of the reactants, transition state(s), intermediates, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which determines the reaction rate, and whether the reaction is exothermic or endothermic. nih.gov These studies can confirm whether the reaction proceeds through a concerted (e.g., SN2) or a stepwise mechanism. Such insights are vital for optimizing reaction conditions and designing new synthetic routes involving this compound.

Computational Insights into Ligand-Receptor Interaction Mechanisms based on Chemical Principles

Computational methods, particularly molecular docking, have been instrumental in elucidating the ligand-receptor interactions of benzoxazole derivatives with various biological targets. ijpsdronline.comnih.gov These studies reveal that the benzoxazole scaffold can engage in a range of non-covalent interactions, which are crucial for its biological activity. mdpi.com The planar aromatic nature of the benzoxazole ring system allows for π-stacking and π-cation interactions with aromatic residues in the binding sites of proteins. mdpi.com Furthermore, the oxygen and nitrogen atoms within the benzoxazole ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues. mdpi.com

For instance, in studies of benzoxazole derivatives as potential anticancer agents, molecular docking has shown that these compounds can bind to the active site of enzymes like thymidylate synthase. ijpsdronline.com The interactions observed in these studies provide a model for how this compound might interact with similar targets. The fluorine atom at the 6-position is of particular interest, as fluorine can participate in hydrogen bonding and alter the electronic properties of the molecule, potentially enhancing its binding affinity and biological activity. researchgate.net The chloromethyl group at the 2-position offers a site for potential covalent interactions or further derivatization to improve target specificity. nih.gov

The following table summarizes typical interactions observed in molecular docking studies of benzoxazole derivatives with various protein targets, which can be considered as a predictive model for the interactions of this compound.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| Thymidylate Synthase | Amino acids in the active site | Hydrogen bonding, hydrophobic interactions | ijpsdronline.com |

| DNA Gyrase | Amino acids in the active site | Hydrogen bonding, π-π stacking | nih.gov |

| Topoisomerase II | Amino acids in the active site | π-π stacking, hydrophobic interactions | mdpi.com |

| VEGFR-2 | Amino acids in the kinase domain | Hydrogen bonding, hydrophobic interactions | nih.gov |

In Silico Design and Prediction of Novel this compound Derivatives

The in silico design of novel derivatives of this compound can be guided by quantitative structure-activity relationship (QSAR) studies and molecular docking simulations of analogous compounds. ijpsdronline.com QSAR models, including 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA), have been successfully applied to benzoxazole derivatives to identify the key structural features that influence their biological activity. ijpsdronline.comnih.gov These models can predict the activity of newly designed compounds before their synthesis, thus saving time and resources. ijpsdronline.com

For example, 3D-QSAR studies on benzoxazole derivatives have highlighted the importance of steric and electrostatic fields in determining their anticancer activity. nih.gov These findings suggest that modifications to the this compound scaffold could be strategically made to enhance its therapeutic potential. The chloromethyl group at the 2-position is a particularly attractive site for modification, as it can be used as a handle to introduce a variety of substituents. nih.gov For instance, replacing the chlorine with different functional groups could modulate the compound's polarity, size, and hydrogen bonding capacity, thereby influencing its interaction with target receptors.

The following table presents a hypothetical in silico design strategy for novel derivatives of this compound based on findings from related compounds.

| Position of Modification | Proposed Substituent | Rationale for Design | Potential Biological Target | Reference for Rationale |

| 2-chloromethyl | -OCH3 | Increase hydrogen bonding potential and polarity. | Fungal enzymes | nih.gov |

| 2-chloromethyl | -SCH2-aryl | Introduce aromatic group for π-stacking interactions. | Anticancer targets | biotech-asia.org |

| 2-chloromethyl | -N(CH3)2 | Introduce a basic nitrogen for salt bridge formation. | Bacterial enzymes | nih.gov |

| 6-fluoro | -NO2 | Introduce an electron-withdrawing group to modulate electronic properties. | Various enzymes | researchgate.net |

These in silico approaches, by leveraging the knowledge gained from existing benzoxazole derivatives, provide a powerful framework for the rational design and prediction of novel this compound derivatives with potentially enhanced biological activities.

Advanced Applications and Future Directions in Chemical Synthesis Utilizing 2 Chloromethyl 6 Fluoro 1,3 Benzoxazole

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole as a Versatile Building Block in Complex Molecular Synthesis

The utility of this compound in complex molecular synthesis stems directly from the reactivity of its C2-chloromethyl group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the straightforward covalent attachment of the 6-fluorobenzoxazole (B3117181) scaffold to other molecular fragments, making it an indispensable tool for constructing intricate and functionally diverse molecules. The benzoxazole (B165842) core itself is a desirable feature, often incorporated into larger molecules to impart specific biological activities, such as antimicrobial or anticancer properties. researchgate.netnih.gov

Molecular hybridization is a powerful strategy in drug discovery where two or more distinct pharmacophores are combined into a single "hybrid" molecule to create new therapeutic agents with potentially enhanced activity or novel mechanisms of action. researchgate.net this compound is an ideal starting material for creating such hybrids. For example, its reaction with nucleophilic heterocyclic cores, such as triazoles or other benzoxazoles, can generate complex, multi-scaffold architectures. nih.govresearchgate.net

One common approach involves reacting the chloromethyl group with a thiol-containing heterocycle. For instance, the synthesis of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole derivatives has been reported, where a similar chloromethyl-activated heterocycle is coupled with a benzoxazole-2-thiol. nih.govresearchgate.net This strategy can be directly adapted, using this compound to link it with various other bioactive cores via a flexible thioether bridge, a common linker in medicinal chemistry. nih.gov

Below is a representative table of potential hybrid structures that can be synthesized from this compound.

| Reactant Nucleophile | Resulting Hybrid Scaffold Linkage | Potential Application Area |

|---|---|---|

| 2-Mercaptobenzimidazole | Thioether Linkage | Antimicrobial, Anticancer |

| 4-Amino-1,2,4-triazole | Secondary Amine Linkage | Antifungal, Anticancer |

| Piperazine | Tertiary Amine Linkage | CNS Agents, Kinase Inhibitors |

| Sodium Azide (B81097) (followed by 'Click' Chemistry) | Triazole Linkage (post-modification) | Bioorthogonal Chemistry, Anticancer |

Macrocycles, cyclic molecules containing large rings (typically 12 atoms or more), are of significant interest in chemical research due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of macrocycles often represents a significant challenge, requiring specialized strategies to favor intramolecular ring-closing over intermolecular polymerization. beilstein-journals.org

This compound is a valuable precursor for constructing macrocyclic architectures. Its reactive chloromethyl group can serve as one of the connection points for the ring-closing reaction. A common strategy involves a two-step process: first, the chloromethyl group is reacted with a nucleophile at one end of a long, linear chain. The other end of the chain contains a second functional group that can subsequently react with another part of the molecule to close the ring. For example, an intramolecular oxidative coupling approach has been used to form macrocyclic systems containing other heterocycles, a strategy for which a benzoxazole derivative could be a suitable substrate. nih.gov

The development of on-resin synthesis and microwave-assisted techniques has further streamlined the creation of complex macrocycles, including cyclic peptides and peptidomimetics, where a building block like this compound could be incorporated to add a rigid, aromatic constraint. nih.gov

Development of Novel Reagents and Methodologies Based on the Compound's Unique Reactivity

While often used as a building block, the inherent reactivity of 2-(chloromethyl)-substituted benzoxazoles can also be harnessed to develop new synthetic methodologies. The electron-withdrawing nature of the benzoxazole ring system enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack.

Recent advances in benzoxazole synthesis often focus on the construction of the heterocyclic ring itself, for example, through the condensation of 2-aminophenols with various precursors or via transition-metal-catalyzed C-H activation. nih.govnih.gov However, once the 2-(chloromethyl) derivative is formed, it opens up a distinct set of synthetic transformations. Methodologies can be developed that use this compound as a benchmark electrophile to probe the reactivity of novel nucleophiles or to perform reactions under specific conditions, such as in the development of environmentally benign synthetic routes. nih.gov For instance, its reaction with a library of weak nucleophiles could be used to establish the parameters for a new catalytic C-N or C-S bond-forming reaction.

Strategies for Scaffold Diversification and Library Synthesis for Exploratory Chemistry

In modern drug discovery and chemical biology, the synthesis of chemical libraries containing a multitude of related compounds is essential for identifying new bioactive molecules. jocpr.com Diversity-oriented synthesis aims to create structurally diverse molecules from a common starting material. This compound is an excellent starting point for such efforts.

A straightforward strategy for library synthesis involves parallel synthesis, where the starting compound is reacted with a large set of diverse building blocks in separate reaction vessels. By reacting this compound with a collection of, for example, 100 different primary and secondary amines, a library of 100 unique 2-(aminomethyl)-6-fluoro-1,3-benzoxazole derivatives can be rapidly generated. This approach allows for systematic exploration of the structure-activity relationship (SAR) around the benzoxazole core. researchgate.net

The following table outlines a diversification strategy for library synthesis.

| Core Scaffold | Reactive Site | Library of Reactants (Examples) | Resulting Functional Group |

|---|---|---|---|

| This compound | -CH₂Cl | Anilines, Benzylamines, Piperidines | -CH₂-NHR |

| This compound | -CH₂Cl | Thiophenols, Alkylthiols | -CH₂-SR |

| This compound | -CH₂Cl | Phenols, Alcohols | -CH₂-OR |

This modular approach enables the creation of large numbers of compounds for high-throughput screening, accelerating the discovery of new leads for therapeutic development. core.ac.uk

Emerging Research Avenues and Untapped Potential in Academic Organic Chemistry

The unique combination of features in this compound suggests several promising avenues for future research in academic and applied organic chemistry.

Fluorine Chemistry and ¹⁹F NMR: The presence of a fluorine atom provides a powerful spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a highly sensitive technique with a wide chemical shift range, making it ideal for studying molecular interactions. The compound could be incorporated into larger molecules as a ¹⁹F NMR probe to study protein-ligand binding or to monitor reaction kinetics in complex biological media.

Chemical Probes and Bioorthogonal Chemistry: The reactive chloromethyl group can be used to "click" the benzoxazole scaffold onto biomolecules or other reporters. By first converting the chloride to a more bioorthogonal functional group (such as an azide or alkyne), the 6-fluorobenzoxazole moiety could be used in cellular imaging or proteomics applications to label specific biological targets.

Materials Science: Benzoxazole derivatives are known to possess interesting photophysical properties and are used in organic electronics. nih.gov The 6-fluoro-substituted variant could be used as a building block for novel polymers or organic light-emitting diode (OLED) materials, where the fluorine atom could tune the electronic properties and improve device stability.

Fragment-Based Drug Discovery (FBDD): As a relatively small, rigid, and functionalized molecule, this compound and its simple derivatives are ideal candidates for FBDD. In this approach, small molecular "fragments" are screened for weak binding to a biological target. Hits are then elaborated or linked together to create more potent leads. The inherent reactivity and "privileged" nature of this scaffold make it a highly attractive fragment for screening libraries. chemistryjournal.net

The full potential of this compound as a versatile tool in organic synthesis continues to be explored, with new applications in medicine, materials, and chemical biology on the horizon.

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A typical synthesis involves the cyclization of 2-amino-5-fluorophenol derivatives with chlorinated acetylating agents under acidic conditions. For example, polyphosphoric acid (PPA) at 150°C can facilitate dehydration and ring closure, as observed in structurally related benzoxazoles . Key variables include reaction temperature (optimized between 130–160°C), stoichiometry of the chloromethylating agent, and reaction time (6–12 hours). Control of moisture is critical to avoid hydrolysis of intermediates. Yield optimization may require iterative adjustment of these parameters using design-of-experiment (DoE) approaches.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the chloromethyl (-CHCl) and fluoro substituents. The deshielding of protons adjacent to electronegative groups (e.g., Cl, F) provides diagnostic peaks .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, particularly the loss of Cl (isotopic signature at m/z 35/37) .

- X-ray Diffraction : Single-crystal X-ray analysis reveals planar benzoxazole rings and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds), which influence packing and stability .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields (e.g., 50–80%) be systematically investigated?

- Methodological Answer : Contradictions in yield may arise from impurities in starting materials, incomplete cyclization, or side reactions (e.g., hydrolysis of the chloromethyl group). To resolve this:

Purity Assessment : Use HPLC or GC-MS to quantify starting material and byproduct levels.

Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.

Byproduct Analysis : Isolate and characterize side products (e.g., hydrolyzed derivatives) via column chromatography and structural elucidation .

Q. What role does molecular conformation (e.g., planarity of the benzoxazole ring) play in modulating reactivity or biological activity?

- Methodological Answer : The near-planar benzoxazole core (deviation <0.01 Å) enables π-conjugation with substituents, affecting electronic properties and nucleophilic attack sites. For instance:

- Electrophilic Substitution : The electron-withdrawing fluoro group directs reactions to the 4-position of the benzoxazole ring.

- Hydrogen Bonding : Weak C–H⋯O interactions in the crystal lattice (e.g., between chloromethyl and nitro groups) may stabilize intermediates in solid-state reactions .

Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.

Q. How can the environmental and toxicological risks of this compound be assessed during handling?

- Methodological Answer :

- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (e.g., LD in rodent models). Chloromethyl groups are known alkylating agents, necessitating strict PPE protocols .

- Environmental Persistence : Use HPLC-MS/MS to monitor degradation products in simulated wastewater. The fluoro substituent may reduce biodegradability, requiring specialized disposal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.